![molecular formula C20H20N2O4 B2961142 3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-25-1](/img/structure/B2961142.png)
3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with a complex structure that includes a pyrroloquinoline group and a benzamide group with two methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrroloquinoline group (a bicyclic structure with a pyrrole ring fused to a quinoline ring), attached to a benzamide group (a benzene ring attached to an amide group) with two methoxy groups (OCH3) on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The benzamide and pyrroloquinoline groups could potentially undergo various reactions typical of amides and heterocyclic compounds, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups . For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and reactivity .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
Research in the domain of synthetic chemistry has developed various methods for the synthesis of complex heterocyclic compounds that share structural motifs with the compound . For instance, a study by Largani et al. (2017) detailed a facile synthesis approach for pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, highlighting the molecular hybridization strategy and emphasizing the eco-friendly aspects of the synthesis process, such as excellent yields and minimized chemical waste (Largani et al., 2017). This research underscores the continuous efforts in developing efficient, scalable, and environmentally benign synthetic routes for complex heterocyclic compounds, potentially applicable to the synthesis of the compound .
Antibacterial Activity
The compound's structural relatives have been explored for their antibacterial properties. For example, the aforementioned study by Largani et al. (2017) evaluated the in vitro antibacterial activity of newly synthesized pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides against various bacterial strains, demonstrating significant activity. This suggests that compounds with similar structural frameworks, including the one of interest, may possess promising antibacterial properties, warranting further investigation into their potential as antibacterial agents.
Material Science Applications
In the realm of material science, compounds featuring quinoline and related heterocyclic frameworks have been incorporated into the synthesis of novel polyimides with desirable properties such as high thermal stability and excellent solubility in organic solvents (Ghaemy & Bazzar, 2011). These materials have potential applications in advanced technologies, including electronics and nanotechnology, indicating that the compound could also find relevance in the development of new materials with enhanced performance characteristics.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-5-3-14(11-17(16)26-2)20(24)21-15-9-12-4-6-18(23)22-8-7-13(10-15)19(12)22/h3,5,9-11H,4,6-8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYIUTIMHWAHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
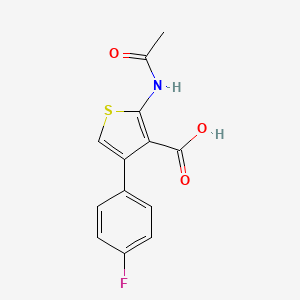
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)
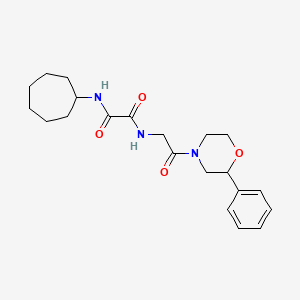
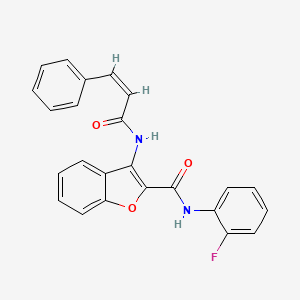
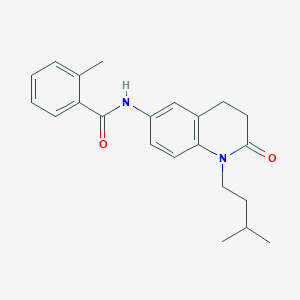
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2961072.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)
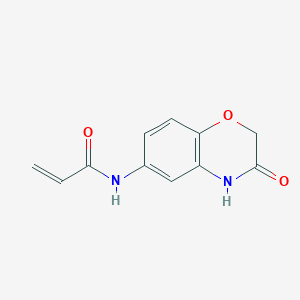
![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)